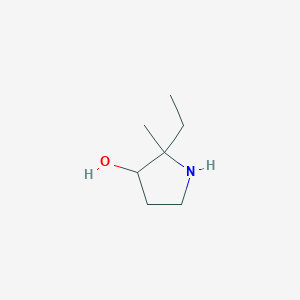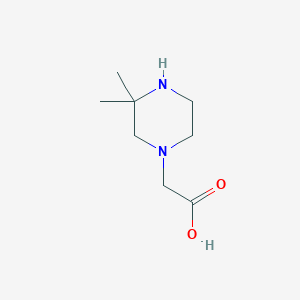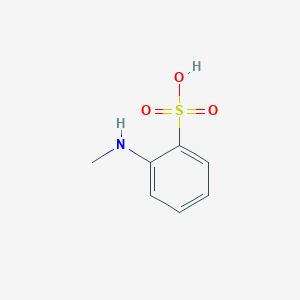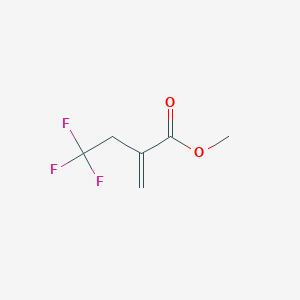![molecular formula C8H14N4O4 B13498156 3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a compound that features an azido group, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through various synthetic routes, including alkylation and subsequent oxidation reactions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes several types of reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethyl sulfoxide.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation: Potassium permanganate for oxidation reactions.
Major Products Formed
Substitution: Formation of substituted azides.
Deprotection: Formation of the free amine.
Oxidation: Formation of oxidized derivatives of the propanoic acid moiety.
Applications De Recherche Scientifique
3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its reactivity due to the presence of the azido group and the protected amino group. The azido group can participate in click chemistry reactions, while the protected amino group can be deprotected to reveal a reactive amine that can further participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity compared to similar compounds that lack this functional group. This makes it particularly useful in click chemistry and other applications requiring azide functionality .
Propriétés
Formule moléculaire |
C8H14N4O4 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14) |
Clé InChI |
KIFVOLVBGXELHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13498078.png)
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13498084.png)
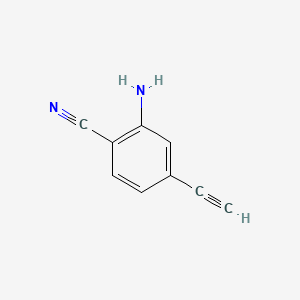
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)
![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)

